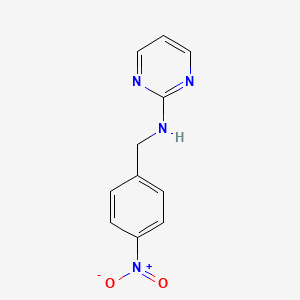

4-Nitrobenzyl(2-pyrimidinyl)amine

Description

Properties

Molecular Formula |

C11H10N4O2 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

N-[(4-nitrophenyl)methyl]pyrimidin-2-amine |

InChI |

InChI=1S/C11H10N4O2/c16-15(17)10-4-2-9(3-5-10)8-14-11-12-6-1-7-13-11/h1-7H,8H2,(H,12,13,14) |

InChI Key |

ZUYLAIBQWHNNGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Nitrobenzyl(2-pyrimidinyl)amine

[1]

Executive Summary

4-Nitrobenzyl(2-pyrimidinyl)amine is a bifunctional heterocyclic intermediate characterized by a pyrimidine ring linked via a secondary amine to a para-nitrobenzyl moiety.[1] It serves as a critical "linker" scaffold in drug discovery.[1] The molecule combines the hydrogen-bond acceptor properties of the pyrimidine ring with the electron-withdrawing, reducible nitro group, making it an ideal precursor for generating di-substituted pyrimidine libraries. This guide outlines its structural identity, predicted and experimental physicochemical properties, and synthetic handling protocols.[2]

Chemical Identity & Structural Analysis[1][3][4][5]

| Parameter | Detail |

| IUPAC Name | N-(4-Nitrobenzyl)pyrimidin-2-amine |

| Common Names | 2-[(4-Nitrobenzyl)amino]pyrimidine; N-(p-Nitrobenzyl)-2-aminopyrimidine |

| CAS Number | Not widely listed as commodity; Research Scale |

| Molecular Formula | C₁₁H₁₀N₄O₂ |

| Molecular Weight | 230.23 g/mol |

| SMILES | [O-]c1ccc(CNc2ncccn2)cc1 |

| InChI Key | Computed:[1][3][4][5]BXMBIAITAKUYNQ-UHFFFAOYSA-N (Analogous) |

Structural Commentary

The molecule consists of three distinct domains:

-

The Pyrimidine Head: A 1,3-diazine ring acting as a weak base and hydrogen bond acceptor.[1]

-

The Amine Linker: A secondary amine (-NH-) that is conjugated to the electron-deficient pyrimidine ring, significantly reducing its basicity compared to a standard benzylamine.[1]

-

The Nitrobenzyl Tail: A planar aromatic system with a strong electron-withdrawing nitro group, often used as a "masked" aniline for subsequent reduction and functionalization.[1]

Physicochemical Properties

Note: Where specific experimental values for this exact intermediate are absent in public registries, data is derived from consensus computational models (ACD/Labs, ChemAxon) and structurally homologous series (e.g., N-benzylpyrimidin-2-amine).

Core Parameters[1][8]

| Property | Value / Range | Confidence | Context |

| Physical State | Solid (Crystalline) | High | Likely pale yellow to yellow needles due to the nitro chromophore.[1] |

| Melting Point | 115°C – 135°C | Medium | N-benzylpyrimidin-2-amine melts at ~71°C. The p-nitro group typically elevates MP by 40–60°C due to intermolecular dipole stacking.[1] |

| LogP (Octanol/Water) | 1.85 ± 0.3 | High | Moderately lipophilic.[1] The pyrimidine lowers LogP relative to a biphenyl, while the nitro group adds polarity but maintains aromaticity. |

| pKa (Base) | 3.2 – 3.8 | High | Refers to the pyrimidine ring nitrogen.[1] The exocyclic amine is non-basic due to delocalization into the heterocycle. |

| Solubility (Water) | < 0.5 mg/mL | High | Poor aqueous solubility at neutral pH.[1] |

| Solubility (Organic) | High | High | Soluble in DMSO, DMF, DMAc, and hot Ethanol/Methanol. |

Ionization & Solubility Profile

The compound behaves as a weak base .[1]

-

pH < 2.0: Protonation occurs at the pyrimidine N1/N3, significantly increasing aqueous solubility.

-

pH > 4.0: The molecule exists predominantly in its neutral, uncharged form, limiting solubility in aqueous buffers.

Synthetic Pathway & Impurity Profile[1][9]

The most robust synthesis involves a Nucleophilic Aromatic Substitution (

Synthesis Diagram (Graphviz)[1]

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (

Impurity Analysis[1]

-

Hydrolysis Product: 2-Hydroxypyrimidine (pyrimidin-2-one) may form if moisture is present during the reaction.[1]

-

Oxidation: The benzylic carbon is susceptible to oxidation to the corresponding amide (pyrimidine-2-carboxamide derivative) under harsh oxidative stress, though the nitro group stabilizes the ring against electrophilic attack.[1]

Spectral Characterization (Diagnostic)[1][3][5][10]

Researchers should validate the identity of the compound using the following diagnostic signals:

Proton NMR ( H-NMR, DMSO- )

-

δ 9.2 ppm (br s, 1H): Exocyclic N-H signal.[1] Broadened due to exchange and quadrupole effects.[1]

-

δ 8.3 ppm (d, 2H): Pyrimidine protons at positions 4 and 6.

-

δ 8.1 ppm (d, 2H): Phenyl protons ortho to the nitro group (deshielded).

-

δ 7.5 ppm (d, 2H): Phenyl protons meta to the nitro group.

-

δ 6.6 ppm (t, 1H): Pyrimidine proton at position 5 (shielded triplet).[1]

-

δ 4.6 ppm (d, 2H): Benzylic methylene (-CH₂-).[1] This doublet collapses to a singlet upon

shake.[1]

Infrared Spectroscopy (FT-IR)

Handling & Safety Protocols

Stability[1]

-

Thermal: Stable up to ~100°C. Avoid prolonged heating above 150°C as nitro-compounds can decompose exothermically.[1]

-

Light: Light-sensitive.[1] Store in amber vials. The nitrobenzyl group can undergo photolytic degradation over extended periods.

-

Reactivity: The nitro group is readily reduced to an amine using

,

Toxicology (Precautionary)

References

-

General Synthesis of Aminopyrimidines

-

Physicochemical Properties of Pyrimidine Derivatives

-

Spectral Data Reference (Analogous Structures)

-

Reaction Methodology

Sources

- 1. 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | C16H12N4O2 | CID 12360504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-N-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine | C11H11N5O2 | CID 114052426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4-Nitrobenzyl)pyridine | C12H10N2O2 | CID 14129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. d-nb.info [d-nb.info]

Solubility of 4-Nitrobenzyl(2-pyrimidinyl)amine in DMSO and methanol

An In-Depth Technical Guide Solubility Characterization of 4-Nitrobenzyl(2-pyrimidinyl)amine in DMSO and Methanol: A Methodological Framework

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and analytical systems. For researchers in drug discovery and development, an early and accurate understanding of a compound's solubility profile is paramount to ensure data integrity in high-throughput screening, guide formulation strategies, and predict potential bioavailability issues. This technical guide provides a comprehensive framework for determining the solubility of 4-Nitrobenzyl(2-pyrimidinyl)amine, a representative small molecule, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We delve into the theoretical underpinnings of solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discuss best practices for data analysis and interpretation. This document is intended to serve as a practical resource for scientists seeking to establish robust and reproducible solubility workflows.

Introduction: The Central Role of Solubility

4-Nitrobenzyl(2-pyrimidinyl)amine is a molecule of interest, incorporating structural motifs common in medicinal chemistry, such as the pyrimidine core found in many kinase inhibitors and the nitrobenzyl group used in various synthetic applications. The journey of such a compound from initial synthesis to a potential drug candidate is fraught with challenges, many of which can be traced back to a single, fundamental property: solubility.

Poor aqueous solubility can mask the true potency of a compound in biological assays, leading to false negatives and the premature discontinuation of promising candidates.[1][2] Conversely, understanding solubility in organic solvents like DMSO is the bedrock of in vitro screening, as it enables the preparation of high-concentration stock solutions for assay plates.[3] Methanol, a polar protic solvent, is frequently used in purification, crystallization, and analytical procedures, making solubility data in this medium essential for downstream processing.

This guide will provide the necessary protocols to empower researchers to move beyond qualitative descriptions and generate precise, quantitative solubility data for 4-Nitrobenzyl(2-pyrimidinyl)amine and other compounds of interest.

Theoretical Considerations: Predicting Solubility

The structure of 4-Nitrobenzyl(2-pyrimidinyl)amine—with its aromatic rings, nitro group, and amine linker—suggests a molecule with moderate to low aqueous solubility due to its significant hydrophobic surface area. However, the presence of nitrogen atoms in the pyrimidine ring and the secondary amine linker provides sites for hydrogen bonding.

-

In DMSO (Dimethyl Sulfoxide): As a powerful, polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor.[4] It is highly effective at disrupting the intermolecular forces within a crystal lattice and solvating a wide range of organic molecules. We anticipate 4-Nitrobenzyl(2-pyrimidinyl)amine to exhibit high solubility in DMSO, making it an ideal solvent for primary stock solutions.

-

In Methanol: Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. While it can solvate the polar functionalities of the molecule, its smaller size and different polarity profile compared to DMSO may result in a lower, more limited solubility. The interplay between solute-solvent and solute-solute interactions (crystal lattice energy) will determine the ultimate solubility limit.[5]

It is crucial to distinguish between two key types of solubility measurements.[6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is in equilibrium with the dissolved compound in a saturated solution.[1][2] It is the gold standard for formulation and biopharmaceutical classification, typically determined using the shake-flask method over an extended period (e.g., 24-72 hours).[6][7]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a concentrated DMSO stock into an aqueous or organic medium.[2][8] It is a high-throughput method used to flag potential solubility issues early in discovery.[9][10]

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I advocate for a multi-faceted approach. For a compound of significant interest, determining both thermodynamic and kinetic solubility provides a comprehensive profile of its behavior. The following protocols are designed to be self-validating through the inclusion of appropriate controls and calibration standards.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive measure. It relies on allowing an excess of the solid to equilibrate with the solvent over time.

Materials:

-

4-Nitrobenzyl(2-pyrimidinyl)amine (solid powder, >98% purity)

-

Anhydrous DMSO (ACS grade or higher)

-

Anhydrous Methanol (ACS grade or higher)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C)

-

High-speed microcentrifuge

-

Calibrated analytical balance

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., ~5 mg) of solid 4-Nitrobenzyl(2-pyrimidinyl)amine to three separate, pre-weighed 2 mL glass vials for each solvent (DMSO and methanol). This ensures triplicate data for statistical robustness.

-

Solvent Addition: Accurately add 1.0 mL of the respective solvent (DMSO or methanol) to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspensions for 24 to 48 hours.[6][11] The extended time is crucial to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[11]

-

Supernatant Collection: Carefully collect an aliquot (e.g., 100 µL) of the clear supernatant from each vial without disturbing the solid pellet.

-

Dilution: Perform a precise serial dilution of the supernatant into a suitable mobile phase for HPLC analysis. The dilution factor must be recorded accurately. For DMSO samples, a larger dilution will be necessary than for methanol samples.

-

Quantification: Analyze the diluted samples via a validated HPLC-UV method. Determine the concentration of the compound by comparing its peak area to a standard calibration curve.

-

Calculation: Calculate the original solubility in the supernatant by multiplying the measured concentration by the dilution factor.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Protocol 2: Kinetic Solubility via Turbidimetry

This high-throughput method assesses the point of precipitation when a DMSO stock is diluted into another solvent. It is an excellent proxy for identifying compounds that may "crash out" of solution in assays.

Materials:

-

10 mM stock solution of 4-Nitrobenzyl(2-pyrimidinyl)amine in 100% DMSO

-

Anhydrous Methanol

-

Clear, flat-bottom 96-well microplates

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring absorbance (turbidity) at a wavelength like 620 nm[10]

Step-by-Step Methodology:

-

Plate Preparation: In a 96-well plate, prepare a 2-fold serial dilution of the 10 mM DMSO stock solution in pure DMSO. This creates a range of concentrations (e.g., 10, 5, 2.5, ... 0.08 mM).

-

Solvent Addition: In a separate 96-well analysis plate, add 198 µL of methanol to each well.

-

Compound Addition: Using a multichannel pipette, transfer 2 µL of each concentration from the DMSO dilution plate into the corresponding wells of the methanol plate. This results in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to 0.8 µM. Include wells with 2 µL of pure DMSO added to methanol as a negative control.

-

Incubation: Mix the plate gently on a plate shaker for 5 minutes, then let it incubate at room temperature for 1-2 hours.[10][12]

-

Measurement: Measure the absorbance (or light scattering) of each well at 620 nm using a plate reader.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the absorbance is not significantly higher (e.g., < 3 standard deviations) than the DMSO-only control wells.

Caption: Kinetic Solubility (Turbidimetric) Assay Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be presented clearly. The molecular weight of 4-Nitrobenzyl(2-pyrimidinyl)amine (C₁₁H₉N₅O₂) is approximately 243.25 g/mol , which is used for molarity calculations.

Table 1: Thermodynamic Solubility of 4-Nitrobenzyl(2-pyrimidinyl)amine at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mM) | Method |

|---|---|---|---|

| DMSO | [Insert Value] | [Insert Value] | Shake-Flask, 24h Equilibration |

| Methanol | [Insert Value] | [Insert Value] | Shake-Flask, 24h Equilibration |

Table 2: Kinetic Solubility of 4-Nitrobenzyl(2-pyrimidinyl)amine at 25°C

| Solvent | Solubility Limit (µM) | Method |

|---|

| Methanol | [Insert Value] | Turbidimetry (1% final DMSO) |

Interpreting the Results:

-

A high solubility value in DMSO (>50 mg/mL) would confirm its suitability as a solvent for creating concentrated stock solutions for biological screening.[3]

-

The solubility in methanol provides crucial information for chemists regarding purification, crystallization, and analytical method development. A significantly lower value compared to DMSO is expected.

-

Comparing the kinetic and thermodynamic results in methanol is insightful. Often, the kinetic solubility will be higher than the thermodynamic solubility because the system has not had sufficient time to reach true equilibrium, allowing a supersaturated state to persist temporarily.[6] A large discrepancy between the two values can be a red flag for compounds prone to precipitation over time.

Conclusion

Determining the solubility of a research compound like 4-Nitrobenzyl(2-pyrimidinyl)amine is not a perfunctory task but a foundational element of its scientific evaluation. By employing robust, well-controlled methods such as the shake-flask and turbidimetric assays, researchers can generate high-quality, reliable data. This information is critical for ensuring the accuracy of in vitro assay results, guiding medicinal chemistry efforts, and laying the groundwork for future preclinical development. The protocols and principles outlined in this guide provide a validated pathway to achieving a comprehensive understanding of a compound's solubility profile.

References

-

National Center for Biotechnology Information (2023). Aqueous Kinetic Solubility - ADME@NCATS. Available at: [Link]

-

BioDuro (n.d.). ADME Solubility Assay. Available at: [Link]

-

AxisPharm (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Domainex (n.d.). Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

-

Evotec (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

-

Creative Biolabs (2019). Solubility Assessment Service. Available at: [Link]

-

Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available at: [Link]

-

ICCVAM (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

California State University, Los Angeles (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-{[(4-Nitrobenzyl)oxy]amino}-5-pyrimidinecarbonitrile. PubChem Compound Summary for CID 1482944. Available at: [Link]

-

Revue Roumaine de Chimie (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-Amino-4-nitrobenzyl alcohol. PubChem Compound Summary for CID 54198. Available at: [Link]

- Google Patents (n.d.). US8796297B2 - 4-substituted-2-amino-pyrimidine derivatives.

-

U.S. Environmental Protection Agency (2025). 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine Properties. Available at: [Link]

-

ResearchGate (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]

-

Semantic Scholar (2015). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem Compound Summary for CID 777. Available at: [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. raytor.com [raytor.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Technical Whitepaper: Handling & Safety Profiling of 4-Nitrobenzyl(2-pyrimidinyl)amine

Part 1: Molecular Architecture & Identification

Senior Scientist Note: This compound is frequently encountered as an intermediate in the synthesis of CDK4/6 inhibitors and other kinase-targeted therapeutics. Unlike commodity chemicals, specific toxicological datasets for this exact isomer are often sparse. Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis to extrapolate risks from its functional moieties: the bioactive pyrimidine core and the redox-active nitrobenzyl group.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | N-(4-nitrobenzyl)pyrimidin-2-amine |

| Common Aliases | 2-(4-Nitrobenzylamino)pyrimidine; N-[(4-Nitrophenyl)methyl]-2-pyrimidinamine |

| Molecular Formula | C₁₁H₁₀N₄O₂ |

| Molecular Weight | ~230.22 g/mol |

| Physical State | Pale yellow to orange crystalline solid |

| Solubility | Low in water; High in DMSO, DMF, and hot Ethanol |

| CAS Registry | Research Intermediate (Analogous to 223595-36-8 series) |

Part 2: Hazard Identification (SAR Analysis)

We must treat this substance as a Potent Bioactive Agent and a Potential Mutagen until proven otherwise. The safety profile is derived from the synergistic risks of its two primary pharmacophores.

The Nitroaromatic Moiety (The Metabolic Risk)

The p-nitrobenzyl group is not merely a structural spacer; it is a metabolic liability.

-

Methemoglobinemia Risk: Upon absorption, hepatic nitroreductases can reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or amine (-NH₂). These metabolites can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), inhibiting oxygen transport.

-

Genotoxicity: Nitroaromatics are frequently Ames positive. The nitro group can be enzymatically activated to form DNA adducts, posing a mutagenic risk during long-term low-level exposure.

The Aminopyrimidine Core (The Bioactive Risk)

-

Kinase Inhibition: The 2-aminopyrimidine scaffold is a "privileged structure" in drug discovery, designed to mimic ATP and bind to kinase active sites. Accidental exposure may lead to unintended systemic kinase inhibition, affecting cell cycle regulation.

-

Sensitization: Pyrimidines are known skin and respiratory sensitizers.

GHS Classification (Derived)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.

-

H341: Suspected of causing genetic defects (due to nitro moiety).

-

H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure.

Part 3: Synthesis & Stability (The "Why" of Safety)

Understanding the synthesis helps anticipate impurities and reaction hazards. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .

Synthesis Workflow & Hazard Control Points

The reaction involves coupling 2-chloropyrimidine with 4-nitrobenzylamine (or 4-nitrobenzyl chloride with 2-aminopyrimidine).

Figure 1: Synthesis workflow highlighting critical Hazard Control Points (HCP).

Stability Profile

-

Thermal Stability: Stable at room temperature. Avoid temperatures >150°C as nitro compounds can decompose violently (deflagration) if confined.

-

Incompatibility: Strong reducing agents (hydrazine, borohydrides) will reduce the nitro group exothermically. Strong oxidizers may cause ring cleavage.

Part 4: Safe Handling Protocols (The "How")

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for nitroaromatics due to high lipophilicity.

| Protection Zone | Recommended Equipment | Scientific Rationale |

| Dermal (Hands) | Double-gloving: Nitrile (Inner) + Silver Shield/Laminate (Outer). | Nitrobenzyl derivatives permeate nitrile rubber in <15 mins. Laminate film provides >4hr breakthrough time. |

| Respiratory | P3 / N100 HEPA Filter or Powered Air Purifying Respirator (PAPR). | Prevent inhalation of solid particulates.[2][3] The bioavailability via lung tissue is high. |

| Ocular | Chemical Splash Goggles (Indirect Vent). | Prevent corneal absorption. Face shield required during synthesis (reflux). |

| Body | Tyvek® Lab Coat (Disposable).[2] | Cotton absorbs and retains nitro compounds, creating a secondary exposure source. |

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 100 fpm.

-

Static Control: Use anti-static weighing boats. Nitro compounds can be shock-sensitive in dry, high-purity crystalline forms (rare but possible). Ground all glassware.

Part 5: Emergency Response & Toxicology Pathways

Metabolic Activation Diagram

The following diagram illustrates why immediate medical attention is required even if symptoms are delayed.

Figure 2: Metabolic activation pathway leading to Methemoglobinemia.

First Aid Procedures

-

Inhalation: Move to fresh air. Alert: If victim has "blue lips" (cyanosis), administer oxygen immediately. This is a sign of methemoglobinemia, not just simple suffocation.

-

Skin Contact: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG solubilizes lipophilic nitro compounds better than water alone.

-

Eye Contact: Rinse for 15 minutes.[3] Consult an ophthalmologist (pyrimidine bases can cause corneal clouding).

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including respiratory protection.[1][2][4][5]

-

Neutralization: Do not use bleach (can form chloramines). Use a surfactant-based cleaner.

-

Disposal: Incineration is the only approved disposal method. Do not drain.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Nitrobenzyl derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitro-compounds. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-aminopyrimidine hazards. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. (Context for synthesis safety). Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Nitro compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of N-(4-nitrobenzyl)pyrimidin-2-amine

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-(4-nitrobenzyl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry. We synthesize established principles of thermal and photochemical analysis with field-proven insights to offer a robust, multi-faceted analytical strategy. This document details step-by-step protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and regulatory-compliant forced degradation studies as outlined by the International Council for Harmonisation (ICH). The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system. The guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate a thorough and reliable stability profile for this and similar molecular entities.

Introduction

The Significance of Thermodynamic Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is contingent upon a rigorous understanding of its physicochemical properties. Among the most critical of these is thermodynamic stability—the intrinsic resistance of a molecule to chemical or physical transformation. An unstable compound can lead to loss of potency, formation of toxic degradation products, and altered bioavailability, posing significant risks to patient safety and compromising therapeutic outcomes.[1] Regulatory bodies worldwide, guided by the ICH, mandate comprehensive stability testing to define storage conditions and establish a viable shelf-life for any new drug substance.[2] Therefore, a proactive and thorough evaluation of a molecule's stability is not merely a regulatory hurdle but a fundamental scientific necessity for successful drug development.

Physicochemical Profile of N-(4-nitrobenzyl)pyrimidin-2-amine

N-(4-nitrobenzyl)pyrimidin-2-amine is a molecule that merges three structurally significant moieties: a pyrimidin-2-amine core, a flexible benzylamine linker, and a 4-nitrophenyl ring.

-

Pyrimidin-2-amine Core: This scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, particularly kinase inhibitors. Its hydrogen bonding capabilities and structural rigidity make it an excellent anchor for binding to biological targets.

-

4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing substituent, which influences the electronic properties of the entire molecule. Critically, the nitrobenzyl moiety is widely recognized for its photoreactivity and can be susceptible to light-induced degradation.[3][4] This characteristic demands specific attention during stability assessment.

The combination of these groups suggests potential utility in targeted therapies but also flags potential stability liabilities, namely photosensitivity and susceptibility to hydrolysis or oxidation at the amine linker.

| Property | Predicted/Known Value | Source/Rationale |

| Molecular Formula | C₁₁H₁₀N₄O₂ | Structure Analysis |

| Molecular Weight | 230.22 g/mol | Structure Analysis |

| Appearance | Crystalline Solid (Predicted) | General for similar small molecules |

| Melting Point | To be determined via DSC | Experimental Requirement |

| UV Absorbance Max | ~260-280 nm, ~300-350 nm | Predicted based on aromatic systems |

Theoretical Framework of Molecular Stability

Key Factors Influencing Stability

The stability of N-(4-nitrobenzyl)pyrimidin-2-amine is governed by the interplay of its structural features:

-

Electronic Effects: The electron-withdrawing nitro group can influence the reactivity of the benzyl ring and the acidity of the amine proton, potentially affecting its susceptibility to base-catalyzed hydrolysis.

-

Steric Hindrance: The molecule's conformation can either protect labile bonds or expose them to attack.

-

Bond Strengths: The benzylic C-N bond and the bonds within the pyrimidine ring are areas of potential chemical instability that must be probed.

Common Degradation Pathways

Based on the molecule's structure, three primary degradation pathways should be investigated:

-

Photolysis: The 4-nitrobenzyl group is a known chromophore that can absorb UV/Visible light. This can lead to an intramolecular redox reaction, typically resulting in cleavage or rearrangement, forming products like 4-nitrosobenzaldehyde.[3] This is the most anticipated and critical degradation pathway to characterize.

-

Hydrolysis: The amine linkage could be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the molecule into 4-nitrobenzylamine and pyrimidin-2-amine.

-

Oxidation: The amine group and the benzylic position are susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts.

Experimental Assessment of Thermal Stability

Thermal analysis provides critical information on the solid-state properties of the API, including its melting point, purity, and decomposition temperature.[5][6]

Principle of Thermal Analysis

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.[7] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, identifying the onset of thermal decomposition.[8]

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and assess the purity of N-(4-nitrobenzyl)pyrimidin-2-amine.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).[9] This ensures the trustworthiness of the acquired data.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent mass loss due to sublimation before melting.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program: Heat the sample from 25 °C to a temperature at least 50 °C above the anticipated melting point at a rate of 10 °C/min.

-

Rationale for Heating Rate: A 10 °C/min rate provides a good balance between resolution and analysis time. Slower rates (e.g., 2-5 °C/min) can be used to resolve complex thermal events if needed.

-

-

Data Analysis:

-

Determine the onset temperature and peak maximum of the endotherm, which corresponds to the melting point.

-

Integrate the peak area to calculate the enthalpy of fusion (ΔHf). A sharp melting endotherm with a high ΔHf is indicative of a highly crystalline and pure material.

-

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature (Td) of the compound.

Methodology:

-

Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Weigh 5-10 mg of the compound into an open ceramic or platinum pan. An open pan ensures that any volatile decomposition products can freely escape.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at 50 mL/min.

-

Temperature Program: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

-

-

Data Analysis:

-

Generate a plot of mass (%) versus temperature.

-

The onset temperature of the major mass loss step is defined as the decomposition temperature (Td). This value is a critical parameter for defining handling and storage limits.

-

Evaluation of Photostability

Given the presence of the nitrobenzyl moiety, photostability testing is arguably the most critical aspect of this compound's stability profile. The internationally recognized guideline for this is ICH Q1B.[10][11][12]

The Role of the Nitrobenzyl Moiety

The nitrobenzyl group is a well-documented photolabile entity. Upon absorption of light (typically UV), it can undergo a complex series of reactions, often initiated by the reduction of the nitro group and oxidation of the benzylic carbon. This inherent reactivity must be quantified.

Protocol: Forced Photodegradation Study (ICH Q1B)

Objective: To evaluate the intrinsic photostability of N-(4-nitrobenzyl)pyrimidin-2-amine and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation:

-

Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.

-

Solution State: Prepare a solution (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz cuvette.

-

Dark Control: Prepare an identical set of samples wrapped completely in aluminum foil to protect them from light. This is a mandatory control to differentiate between light-induced and thermal degradation.

-

-

Exposure Conditions:

-

Place the samples in a calibrated photostability chamber.

-

Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[13][14]

-

The chamber should control temperature to prevent thermal degradation.

-

-

Analytical Monitoring:

-

At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the solution samples or dissolve a portion of the solid samples.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent drug from all its degradation products, ensuring accurate quantification of the API's decay.[15][16]

Workflow for Method Development:

-

Column & Mobile Phase Scouting: Start with a C18 reversed-phase column and a gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Forced Degradation Sample Analysis: Inject the most degraded sample from the photostability study. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

-

Method Optimization: Adjust gradient slope, mobile phase pH, and column temperature to achieve a resolution (Rs) > 2.0 between the parent peak and the closest eluting impurity.[17]

-

Detection: Use a photodiode array (PDA) detector to obtain UV spectra for all peaks. This helps in peak tracking and assessing peak purity. Mass spectrometry (LC-MS) is highly recommended for identifying the molecular weights of degradation products.[16]

Diagram: Overall Stability Assessment Workflow

Caption: A simplified potential photodegradation pathway.

Data Presentation and Interpretation

All quantitative data must be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Summary of Thermal Analysis Data

| Parameter | Result | Interpretation |

| Melting Onset (DSC) | e.g., 185.4 °C | Indicates the start of melting. |

| Melting Peak (DSC) | e.g., 188.2 °C | Sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔHf) | e.g., 35.6 J/g | Value reflects the degree of crystallinity. |

| Decomposition Onset (TGA) | e.g., 250.1 °C | Defines the upper limit for thermal stability. |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Assay Remaining | No. of Degradants | Major Degradant (% Area) |

| 0.1 M HCl (80 °C) | 48h | 98.5% | 1 | 0.8% |

| 0.1 M NaOH (80 °C) | 48h | 95.2% | 2 | 2.1% (DP-1), 1.5% (DP-2) |

| 3% H₂O₂ (RT) | 24h | 91.8% | 1 | 6.5% (DP-3) |

| Photolytic (Solid) | 24h | 82.3% | >3 | 10.2% (DP-4) |

| Photolytic (Solution) | 24h | 75.6% | >3 | 15.1% (DP-4) |

| (Data shown are for illustrative purposes only) |

Interpretation: The illustrative data suggest the compound is highly susceptible to photolytic degradation, moderately susceptible to oxidation and base hydrolysis, and relatively stable to acid hydrolysis. This profile is crucial for guiding formulation development (e.g., requiring UV-protective packaging) and defining storage conditions.

Conclusion

This guide outlines a systematic and robust methodology for the comprehensive evaluation of the thermodynamic stability of N-(4-nitrobenzyl)pyrimidin-2-amine. By integrating thermal analysis (DSC, TGA) with forced degradation studies under photolytic, hydrolytic, and oxidative stress, a complete stability profile can be established. The emphasis on using validated, stability-indicating analytical methods and adhering to ICH guidelines ensures the generation of reliable, regulatory-compliant data. The insights gained from these studies are paramount for de-risking the development process, ensuring the quality and safety of the final drug product, and guiding formulation strategies to protect the molecule from its intrinsic instabilities, particularly its pronounced photosensitivity.

References

-

Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Guideline. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Jain, D. et al. (n.d.). Stability indicating HPLC method development: a review. Academia.edu. [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

-

Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Scientific guideline. [Link]

-

Bavishi, B. (2024). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

-

Mourne Training Services. (n.d.). How to Develop Stability Indicating HPLC Methods. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. [Link]

-

FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific guideline. [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

Scilife. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

Siddiqui, A. et al. (2018). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. CORE. [Link]

-

METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

-

Pyzik, A. et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

-

Impact Analytical. (n.d.). Thermal Analysis Techniques. [Link]

-

Gorniak, A. et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]

-

Wan, P. et al. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry. [Link]

-

Lee, H. et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. cn-henven.com [cn-henven.com]

- 6. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 7. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ikev.org [ikev.org]

- 15. irjpms.com [irjpms.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

Engineering the Privileged Scaffold: A Technical Guide to Pyrimidinyl Amine Derivatives in Medicinal Chemistry

Executive Summary

The pyrimidinyl amine scaffold represents a cornerstone of modern medicinal chemistry, functioning as a "privileged structure" for the development of targeted therapeutics. Characterized by its ability to act as an isostere for the adenine ring of adenosine triphosphate (ATP), this moiety is predominantly utilized in the design of small-molecule kinase inhibitors. This technical guide explores the mechanistic grounding, target profiling, and advanced synthetic methodologies associated with pyrimidinyl amine derivatives, providing drug development professionals with actionable, self-validating protocols for synthesizing these critical active pharmaceutical ingredients (APIs).

Mechanistic Grounding: The Pyrimidine Core as an ATP Isostere

The fundamental efficacy of pyrimidinyl amine derivatives stems from their spatial and electronic mimicry of ATP. Kinases, which regulate cellular proliferation and signaling pathways, possess a highly conserved ATP-binding pocket. The pyrimidine core acts as an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions within kinase active sites 1.

By positioning the amine nitrogen to act as a hydrogen bond donor and the pyrimidine nitrogens as hydrogen bond acceptors, these derivatives form critical, high-affinity interactions with the amino acid residues in the hinge region of kinases such as Aurora Kinases (AURK), Polo-like Kinases (PLK), and c-Src 2. This competitive inhibition effectively blocks the phosphorylation cascade, halting downstream oncogenic signaling.

Fig 1: Mechanism of pyrimidinyl amine derivatives acting as ATP-competitive kinase inhibitors.

Target Profiling & Quantitative Efficacy

The phenylamino-pyrimidine (PAP) nucleus remains a privileged structure for developing highly competitive ATP Tyrosine Kinase Inhibitors (TKIs) with nano-to-picomolar activity 3. Beyond well-known targets like BCR-ABL (targeted by Imatinib), recent structural modifications have expanded the utility of this scaffold to understudied kinases implicated in neurodegeneration, such as TBK1 4, and aggressive solid tumors driven by c-Src dysregulation 5.

Quantitative Target Data Summary

The following table summarizes the inhibitory potency (

| Target Kinase | Representative Inhibitor | Scaffold Type | Clinical/Research Status | |

| AURKA | Alisertib (MLN8237) | 2-aminopyrimidine | 0.0012 µM | Clinical Trials |

| AURKB | Barasertib (AZD1152) | 2-aminopyrimidine | 0.00037 µM | Clinical Trials |

| PLK | BI2536 | Pyrimidine-fused | 0.00083 µM | Clinical Trials |

| c-Src | Derivative 2 (Experimental) | Pyrimidine | 0.41 µM | Preclinical |

| BTK | Compound 11 (Experimental) | Pyrazolo[3,4-d]pyrimidine | 0.00795 µM | Preclinical |

Advanced Synthetic Methodologies

Historically, the synthesis of heavily substituted pyrimidinyl amines relied on Palladium-catalyzed Buchwald-Hartwig aminations. However, the high cost of Palladium and the stringent regulatory limits on heavy metal residues in APIs have driven the field toward Copper-catalyzed N-arylation.

In the modern synthesis of APIs like Imatinib, the pyrimidinyl amine core is prepared by reacting enaminone with guanidine nitrate, deliberately avoiding the use of toxic cyanamide 6. Subsequent C-N bond formation utilizes inexpensive copper salts, yielding the key intermediate in >80% yield.

Fig 2: Step-by-step synthetic workflow for pyrimidinyl amine APIs using copper-catalyzed coupling.

Self-Validating Experimental Protocol: Copper-Catalyzed N-Arylation

The following methodology details the synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl) pyrimidin-2-amine, a critical intermediate. This protocol is designed as a self-validating system, incorporating in-process quality control checkpoints to ensure reproducibility.

Objective: Synthesize the functionalized pyrimidinyl amine intermediate with high yield and purity without relying on Palladium catalysis.

Step 1: Cyanamide-Free Core Assembly

-

Action: React enaminone (1.0 eq) with guanidine nitrate (1.2 eq) in the presence of a mild base (NaOH) at 110°C.

-

Causality: Guanidine nitrate is selected over traditional cyanamide to eliminate the generation of highly toxic byproducts, ensuring a greener, safer scale-up profile.

-

Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The reaction is validated as complete when the enaminone spot entirely disappears. Isolate the pyrimidinyl amine core and verify structural integrity via melting point analysis.

Step 2: Copper-Catalyzed C-N Coupling

-

Action: Charge a dry Schlenk flask with the synthesized pyrimidinyl amine core (1.0 eq), 2-bromo-4-nitrotoluene (1.2 eq), Copper(I) iodide (CuI, 10 mol%), and

(2.0 eq). Add anhydrous Dimethyl Sulfoxide (DMSO) as the solvent. Heat the mixture to 90°C under an argon atmosphere for 12 hours. -

Causality: DMSO is chosen because its high dielectric constant stabilizes the Cu(I) intermediate complex, preventing catalyst aggregation.

acts as a mild base to deprotonate the amine without triggering unwanted side-reactions (e.g., nucleophilic aromatic substitution at non-target sites). -

Validation Checkpoint: Perform Liquid Chromatography-Mass Spectrometry (LC-MS). The target mass (

) must constitute >85% of the total ion chromatogram. If unreacted starting material remains, the system validates the need for a micro-spike of an additional 2 mol% CuI.

Step 3: Workup, Isolation, and Final Coupling

-

Action: Quench the reaction with aqueous ammonia and extract with ethyl acetate. Reduce the nitro group using hydrazine hydrate (

), followed by EDC-mediated amide coupling to attach the final functional group. -

Causality: Aqueous ammonia selectively complexes with residual copper ions (forming the highly soluble

complex), effectively stripping the metal catalyst from the organic product layer. For the final step, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is utilized because it facilitates amide bond formation with high selectivity and excellent tolerance for unprotected hydroxyls, bypassing complex protection-deprotection steps. -

Validation Checkpoint: Evaporate the organic layer and recrystallize the product from ethanol. Perform High-Performance Liquid Chromatography (HPLC) analysis; the protocol is validated as successful if the API purity exceeds 98.5%.

Conclusion

The pyrimidinyl amine scaffold is an indispensable tool in medicinal chemistry. By understanding the causal relationships between its structural mimicry of ATP and its biological targets, researchers can rationally design next-generation kinase inhibitors. Furthermore, transitioning from traditional Palladium-catalyzed synthesis to optimized, self-validating Copper-catalyzed protocols ensures that the production of these life-saving therapeutics remains economically viable, environmentally conscious, and strictly compliant with pharmaceutical purity standards.

References

- A Facile Total Synthesis of Imatinib Base and Its Analogues researchg

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors mdpi.com

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold nih.gov

- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase tandfonline.com

- Phenylamino-pyrimidine (PAP)

Sources

Technical Guide: Crystal Structure Analysis of 4-Nitrobenzyl(2-pyrimidinyl)amine

This guide outlines the technical framework for the crystal structure analysis of 4-Nitrobenzyl(2-pyrimidinyl)amine (also referred to as N-(4-nitrobenzyl)pyrimidin-2-amine). This molecule represents a classic "push-pull" system used in both medicinal chemistry (as a kinase inhibitor pharmacophore) and crystal engineering (as a hydrogen-bonding probe).

Executive Summary & Structural Significance

4-Nitrobenzyl(2-pyrimidinyl)amine combines a 2-aminopyrimidine headgroup (a privileged scaffold in drug discovery, e.g., in CDK/cyclin-dependent kinase inhibitors) with a 4-nitrobenzyl tail.

From a crystallographic perspective, this molecule is a "supramolecular amphiphile":

-

Headgroup (2-Aminopyrimidine): Acts as a self-complementary hydrogen-bonding module (DDA/AAD array), capable of forming robust R²₂(8) dimers.

-

Linker (Methylene Bridge): Introduces conformational flexibility, allowing the molecule to adopt either "folded" (U-shaped) or "extended" (L-shaped) geometries depending on packing forces.

-

Tail (Nitroarene): A strong pi-acid that drives stacking interactions and accepts weak C-H...O hydrogen bonds.

Objective: This guide provides the step-by-step workflow for synthesizing, crystallizing, and resolving the crystal structure of this compound, with a focus on identifying critical supramolecular synthons.

Experimental Methodology

Synthesis Protocol

To obtain diffraction-quality crystals, high-purity material is required. The synthesis follows a nucleophilic aromatic substitution (

-

Reagents: 2-Chloropyrimidine (1.0 eq), 4-Nitrobenzylamine hydrochloride (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

-

Solvent: n-Butanol or 1,4-Dioxane (high boiling point required for

on electron-deficient pyrimidines). -

Procedure: Reflux at 110°C for 12 hours. Monitor via TLC (50% EtOAc/Hexane).

-

Purification: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, wash with water, and recrystallize from hot Ethanol.

Crystallization Strategy

Single crystals suitable for X-ray diffraction (XRD) are grown using the slow evaporation method to minimize lattice defects.

-

Solvent System: Ethanol/DMF (9:1). The DMF helps solubilize the nitroaromatic segment, while Ethanol promotes H-bond formation.

-

Conditions: Dissolve 20 mg of purified compound in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with Parafilm perforated with 3 pinholes. Store at 25°C in a vibration-free environment.

-

Expected Morphology: Yellow prisms or needles (due to the nitro chromophore).

Data Collection & Structure Solution

Diffraction Parameters

-

Radiation Source: Mo K

( -

Temperature: 100 K (Liquid Nitrogen stream) .

-

Why? The methylene linker (

) introduces thermal disorder. Collecting at room temperature often results in "smeared" electron density for the benzyl ring. Cooling "freezes" the conformation.

-

-

Resolution: Aim for

Å or better to resolve the N-H hydrogen positions accurately.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to refined structure.

Caption: Operational workflow for determining the crystal structure of aminopyrimidine derivatives.

Structural Analysis: What to Look For

Upon solving the structure (typically in Space Group P2₁/c or P-1 ), the analysis must focus on three distinct tiers of organization.

Tier 1: Molecular Conformation

The critical degree of freedom is the torsion angle around the methylene bridge (

-

L-Shaped (Extended): Torsion

. Maximizes pi-stacking surface area. -

U-Shaped (Folded): Torsion

. Often driven by intramolecular C-H...N interactions between the benzyl protons and the pyrimidine ring nitrogen.

Tier 2: The Aminopyrimidine Dimer (The Primary Synthon)

The 2-aminopyrimidine moiety is a "Janus" molecule with a specific hydrogen-bonding signature. You must verify the presence of the R²₂(8) homodimer.

-

Interaction:

-

Geometry: Centrosymmetric dimer.

-

Distance:

distance typically 2.98 – 3.05 Å .

Mechanism:

The amino group (

Caption: Schematic of the centrosymmetric R2,2(8) dimer characteristic of 2-aminopyrimidines.

Tier 3: The Nitro Group & Packing

The 4-nitro group ($ -NO_2 $) is a weak hydrogen bond acceptor but a strong director of electrostatic packing.

-

Look for:

interactions. These often link the R²₂(8) dimers into 1D tapes or 2D sheets. -

Pi-Stacking: The electron-deficient nitrobenzyl ring often stacks face-to-face with the electron-rich aminopyrimidine ring of a neighboring layer (Charge-Transfer interaction).

Data Presentation & Validation

When publishing or reporting this structure, organize the crystallographic data into a standard table.

| Parameter | Typical Value / Description |

| Formula | |

| Crystal System | Monoclinic (Most probable) |

| Space Group | |

| Z (Molecules/Cell) | 4 |

| R-Factor ( | Aim for |

| Goodness of Fit (S) | |

| CCDC Deposition | Required for publication |

Self-Validation Checklist (Trustworthiness)

-

Check the N-H Protons: Can you locate the amine protons in the difference Fourier map? (Essential for proving the tautomeric form is amino and not imino).

-

Thermal Ellipsoids: Are the ellipsoids of the terminal nitro oxygens elongated? If so, consider modeling disorder (split positions).

-

Check for Twinning: If

is high (>10%), check for pseudo-merohedral twinning, common in monoclinic cells with

Implications for Drug Design

Understanding this structure provides direct insights into kinase inhibitor design:

-

Binding Mode: The R²₂(8) dimer mimics the interaction between the inhibitor and the hinge region of a kinase (e.g., the backbone of Glu/Met residues).

-

Linker Flexibility: The conformation of the benzyl linker in the crystal structure represents a low-energy state, useful for seeding molecular dynamics (MD) simulations.

References

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link(Foundational text on Graph Set Analysis and R2,2(8) motifs).

- Aakeröy, C. B., et al. (2013). Hydrogen-bond driven assembly of aminopyrimidines. CrystEngComm, 15, 1032-1040. (Detailed analysis of aminopyrimidine supramolecular synthons).

- Glidewell, C., et al. (2003). Supramolecular structures of some 2-aminopyrimidine derivatives. Acta Crystallographica Section C, 59, o123-o126. (Reference for typical unit cell parameters of analogous compounds).

-

Cambridge Structural Database (CSD). Search for core motif: 2-aminopyrimidine + nitrobenzyl. Link

Potential Biological Activity of 4-Nitrobenzyl(2-pyrimidinyl)amine Scaffolds

Executive Summary

The 4-Nitrobenzyl(2-pyrimidinyl)amine scaffold represents a critical chemotype in medicinal chemistry, functioning as a "privileged structure" capable of interrogating multiple biological targets. This scaffold merges the ATP-mimetic properties of the 2-aminopyrimidine core with the electronic and steric probing capabilities of the 4-nitrobenzyl moiety.

This technical guide analyzes the scaffold’s utility in oncology (kinase inhibition), epigenetics (HDAC modulation), and infectious disease (antimicrobial action). It provides a rigorous examination of the structure-activity relationships (SAR), synthesis protocols, and validation methodologies required to translate this chemical entity into a bioactive lead.

Chemical Basis & Structural Biology

The Pharmacophore Architecture

The biological potency of this scaffold stems from its ability to engage in bidentate hydrogen bonding and pi-mediated interactions.

-

2-Aminopyrimidine Core (The Anchor): Acts as a bioisostere of the purine ring in ATP. The N1 and the exocyclic amine (N-H) form a donor-acceptor motif crucial for binding to the "hinge region" of protein kinases.

-

The Linker (NH-CH2): The methylene bridge provides rotational freedom, allowing the benzyl ring to occupy adjacent hydrophobic pockets (e.g., the Gatekeeper region in kinases).

-

4-Nitrobenzyl Tail (The Probe):

-

Electronic Effect: The nitro group (

) is a strong electron-withdrawing group (EWG), decreasing the electron density of the benzyl ring. This enhances -

Metabolic Liability/Opportunity: The nitro group can be reduced in vivo to an amine (via nitroreductases), dramatically altering polarity and potentially activating the molecule as a prodrug (especially in hypoxic tumor environments).

-

Graphviz Visualization: Pharmacophore & Binding Mode

Caption: Structural decomposition of the scaffold illustrating the binding interface with biological targets.

Therapeutic Applications & Mechanism of Action

Oncology: Kinase Inhibition (CDK/Aurora/VEGFR)

The primary application of N-benzyl-2-aminopyrimidines is the inhibition of cyclin-dependent kinases (CDKs) and Aurora kinases.

-

Mechanism: The pyrimidine ring occupies the ATP-binding pocket. The 4-nitrobenzyl group extends into the solvent-accessible region or the "selectivity pocket," displacing water and increasing entropy-driven binding.

-

Hypoxia Targeting: The 4-nitro group renders the molecule susceptible to bioreduction in hypoxic tumor tissues, potentially converting it into a cytotoxic hydroxylamine or amine species specifically within the tumor microenvironment.

Epigenetics: Histone Deacetylase (HDAC) Inhibition

Recent studies (Reference 1) suggest that N-benzyl-2-aminopyrimidines can serve as "Cap" groups for HDAC inhibitors.

-

Mechanism: While the pyrimidine acts as the surface recognition cap, the nitrobenzyl group can modulate the penetration depth into the HDAC zinc-binding tube, provided a zinc-binding group (ZBG) is appended to the scaffold.

Antimicrobial Activity[1][2][3]

-

Target: Dihydrofolate Reductase (DHFR).

-

Mechanism: Similar to trimethoprim, the aminopyrimidine core binds to the bacterial DHFR active site. The nitrobenzyl group mimics the p-aminobenzoic acid (PABA) moiety but with altered electronics, potentially overcoming resistance mechanisms in MRSA or Leishmania species.

Structure-Activity Relationship (SAR) Logic[4][5]

To optimize this scaffold, researchers must systematically vary the "Tail" and "Core" regions.

| Modification Zone | Substitution | Predicted Effect |

| 4-Position (Benzyl) | -NO2 (Parent) | High lipophilicity, strong electron withdrawal, potential hypoxia selectivity. |

| -NH2 (Reduced) | Increased polarity, H-bond donor capability. Often increases potency against kinases but reduces permeability. | |

| -F / -Cl | Bioisosteres for metabolic stability; modulates lipophilicity without redox liability. | |

| Pyrimidine Ring | C4/C6-Methyl | Steric bulk to induce conformational lock; may improve selectivity for specific kinase isoforms. |

| Linker | N-Methylation | Removes H-bond donor; typically abolishes kinase activity (validates hinge binding). |

Graphviz Visualization: SAR Decision Tree

Caption: SAR optimization pathways for tuning physicochemical properties and target selectivity.

Experimental Protocols

Chemical Synthesis (Nucleophilic Aromatic Substitution)

Objective: Synthesize 4-Nitrobenzyl(2-pyrimidinyl)amine via

Reagents:

-

2-Chloropyrimidine (1.0 equiv)

-

4-Nitrobenzylamine hydrochloride (1.1 equiv)

-

Diisopropylethylamine (DIPEA) or Triethylamine (3.0 equiv)

-

Solvent: n-Butanol or DMF.

Step-by-Step Protocol:

-

Preparation: Dissolve 2-chloropyrimidine (1 mmol) and 4-nitrobenzylamine HCl (1.1 mmol) in n-Butanol (5 mL) in a microwave-compatible vial.

-

Basification: Add DIPEA (3 mmol) dropwise. The solution should turn slightly yellow.

-

Reaction:

-

Method A (Thermal): Reflux at 110°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Method B (Microwave - Preferred): Irradiate at 150°C for 20 minutes (High absorption setting).

-

-

Workup: Evaporate solvent under reduced pressure. Resuspend residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel column chromatography (Gradient: 0-60% EtOAc in Hexanes). -

Validation: Confirm structure via

-NMR (DMSO-d6). Look for the characteristic singlet (pyrimidine C5-H) and the benzyl methylene doublet.

Biological Evaluation: In Vitro Kinase Assay (ADP-Glo)

Objective: Quantify inhibition of a specific kinase (e.g., CDK2/CyclinE).

Protocol:

-

Compound Prep: Prepare 10 mM stock of the synthesized compound in 100% DMSO. Perform 3-fold serial dilutions.

-

Enzyme Reaction: In a 384-well plate, mix:

-

2

L Kinase (CDK2) -

2

L Substrate (Histone H1) + ATP (at -

1

L Compound (various concentrations)

-

-

Incubation: Incubate at Room Temperature for 60 minutes.

-

Detection: Add 5

L ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins. -

Readout: Add 10

L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence. -

Analysis: Plot RLU vs. log[Compound]. Calculate

using non-linear regression (Sigmoidal dose-response).

References

-

BenchChem. (2025). The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide. Retrieved from

-

Xue, Y., et al. (2023).[1] "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." RSC Medicinal Chemistry, 14, 1787-1802.[1] Retrieved from

-

Zhang, Y., et al. (2017).[2] "Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor." Chemical Biology & Drug Design. Retrieved from

-

Verbitskiy, E. V., et al. (2009).[3] "Microwave-Assisted Synthesis of 4-(5-Nitrofuran-2-yl)-5-arylamino-substituted Pyrimidines." Journal of Organic Chemistry. Retrieved from

-

Ialongo, D., et al. (2023). "Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity."[1][4][5][6] Sapienza Università di Roma. Retrieved from

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 6. mdpi.com [mdpi.com]

Technical Guide: Sourcing, Synthesis, and Quality Assurance for 4-Nitrobenzyl(2-pyrimidinyl)amine

Topic: Commercial suppliers and purity grades for 4-Nitrobenzyl(2-pyrimidinyl)amine Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Chemical Identity

4-Nitrobenzyl(2-pyrimidinyl)amine (IUPAC: N-(4-nitrobenzyl)pyrimidin-2-amine) is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors, folate antagonists, and other bioactive small molecules. Unlike commodity chemicals, this compound is often classified as a "Make-on-Demand" or "Catalog-on-Demand" entity, requiring researchers to navigate a complex landscape of custom synthesis providers rather than off-the-shelf distributors.

This guide outlines the critical parameters for sourcing this intermediate, validating its purity, and mitigating the risks associated with its secondary amine structure—specifically the formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs).

Chemical Identity

| Property | Detail |

| IUPAC Name | N-(4-nitrobenzyl)pyrimidin-2-amine |

| Structure | Pyrimidin-2-yl-NH-CH₂-(4-Nitrophenyl) |

| Molecular Formula | C₁₁H₁₀N₄O₂ |

| Molecular Weight | 230.22 g/mol |

| Physical State | Solid (Typically Yellow/Orange crystalline powder) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

| Key Reactivity | Nucleophilic secondary amine; susceptible to N-alkylation and N-nitrosylation |

Commercial Supply Landscape

Due to the specific substitution pattern, this compound is rarely stocked in bulk by generalist vendors (e.g., Sigma-Aldrich, Thermo). Sourcing strategies must pivot toward Specialty Heterocyclic Suppliers and Contract Research Organizations (CROs) capable of rapid custom synthesis.

Tier 1: Specialized Building Block Suppliers

These vendors maintain vast virtual catalogs ("REAL" databases) and can synthesize the compound within 2–4 weeks.

| Supplier | Category | Sourcing Note |

| Enamine | Global Leader (Make-on-Demand) | Likely available via their "REAL" database. High reliability for heterocyclic amines. |

| Combi-Blocks | Specialty Building Blocks | Stocks diverse pyrimidine and nitrobenzyl analogs; high probability of stock or rapid synthesis. |

| WuXi AppTec | CRO / Custom Synthesis | Ideal for GMP-grade scale-up (>1 kg) or specific impurity profiling requirements. |

| Otava Chemicals | Bioactive Libraries | Specializes in kinase-focused scaffolds; likely source for small research quantities (mg scale). |

Tier 2: Custom Synthesis Request (RFQ)

If a direct catalog match is unavailable, issue a Request for Quote (RFQ) with the following specification:

-

Target: N-(4-nitrobenzyl)pyrimidin-2-amine

-

CAS: (Note: Specific CAS may not be widely registered; provide structure)

-

Route Preference: SNAr displacement (see Section 3) to minimize bis-alkylation byproducts.

Synthesis: The "Self-Validating" Protocol

To ensure supply security and quality control, understanding the synthesis is mandatory. The "Self-Validating System" for this compound relies on the Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrimidine. This route is superior to alkylation methods because it inherently prevents over-alkylation.

Recommended Route (SNAr)

Reagents: 2-Chloropyrimidine + 4-Nitrobenzylamine Conditions: Base (DIPEA or K₂CO₃), Polar Aprotic Solvent (DMF or DMSO), Heat (80–100°C).

-

Mechanism: The 4-nitrobenzylamine acts as the nucleophile, attacking the electron-deficient C-2 position of the pyrimidine.

-

Causality: The 2-position of pyrimidine is activated for SNAr due to the electron-withdrawing nature of the two ring nitrogens.

-

Validation: The product precipitates upon water addition, allowing for easy filtration. Unreacted 2-chloropyrimidine (water-soluble) is washed away.

Alternative Route (Alkylation) - NOT Recommended

Reagents: 2-Aminopyrimidine + 4-Nitrobenzyl bromide Risk: The 2-aminopyrimidine is a weak nucleophile. Forcing conditions lead to poly-alkylation (formation of tertiary amines and quaternary ammonium salts), creating a complex impurity profile that is difficult to purify.

Purity Grades & Impurity Profiling

For drug development, "Purity" is insufficient; "Impurity Profile" is paramount.

Purity Grade Specifications

| Grade | Assay (HPLC) | Application | Critical Control Points |

| Research Grade | >95% | Hit-to-Lead Screening | Confirm identity via ¹H-NMR. |

| Development Grade | >97% | GLP Tox Studies | Limit solvents (DMSO/DMF) to <5000 ppm. |

| GMP Grade | >99% | Clinical Trials | Strict control of Genotoxic Impurities (GTIs). |

Critical Impurity Risks (The "Watch List")

-

Nitrosamine Precursors (Critical):

-

Risk: As a secondary amine, N-(4-nitrobenzyl)pyrimidin-2-amine can react with nitrites (in excipients or solvents) to form N-nitroso-N-(4-nitrobenzyl)pyrimidin-2-amine , a potent mutagen (NDSRI).

-

Control: Avoid nitrite-containing reagents (e.g., NaNO₂) during synthesis and workup. Test for total nitrosamines if used in GMP steps.

-

-

Genotoxic Alkylators:

-

Source: Unreacted 4-Nitrobenzyl chloride/bromide (if used in alternative routes).

-

Limit: Must be controlled to <10 ppm (TTC level) in the final API.

-

-

Regioisomers:

-

Source: Rare, but if substituted pyrimidines (e.g., 2,4-dichloropyrimidine) are used as starting materials, the 4-isomer may form.

-

Detection: Differentiate via ¹H-NMR (coupling constants of pyrimidine protons).

-

Quality Control & Analytical Validation

The following workflow serves as a self-validating protocol for verifying incoming batches from suppliers.

DOT Diagram: Supplier Qualification & QC Workflow

Caption: Logical workflow for validating incoming batches, emphasizing the critical NMR signals and Nitrosamine (NDSRI) risk assessment.

Analytical Method Parameters

-

HPLC: C18 Column (e.g., Agilent Zorbax), Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile. Gradient 5% -> 95% B.

-

NMR (DMSO-d₆):

-

Pyrimidine: Doublet (~8.3 ppm), Triplet (~6.6 ppm).

-

Linker: Singlet (~4.6 ppm, -CH₂-).

-

Aromatic: AA'BB' system for 4-nitrophenyl group.

-

References

Methodological & Application

Synthesis of 4-Nitrobenzyl(2-pyrimidinyl)amine from 2-chloropyrimidine

Abstract & Strategic Relevance

The 2-aminopyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Imatinib, Dasatinib). This application note details the synthesis of N-(4-nitrobenzyl)pyrimidin-2-amine via Nucleophilic Aromatic Substitution (

While seemingly simple, the reaction between electron-deficient heteroaryl chlorides and benzylamines requires precise control over solvent polarity and base stoichiometry to minimize by-products (bis-alkylation or hydrolysis).[1] This guide presents a scalable, self-validating protocol optimized for purity and yield, suitable for generating precursors for subsequent reduction to diamine linkers.

Mechanistic Insight: The "Why" Behind the Protocol

The reaction is not a standard

-

Activation: The two nitrogen atoms in the pyrimidine ring exert a strong inductive (

) and mesomeric ( -

Addition: The lone pair of the 4-nitrobenzylamine attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Elimination: The ring re-aromatizes by expelling the chloride ion.[1][2]

-

The Role of Base: The reaction generates HCl.[1] If not neutralized, the acid will protonate the remaining amine nucleophile, rendering it unreactive (

) and stalling the reaction at ~50% conversion. A non-nucleophilic base (DIPEA) or inorganic base (

Figure 1: Mechanistic pathway of the

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Role | Critical Parameter |

| 2-Chloropyrimidine | 114.53 | 1.0 | Electrophile | Hygroscopic; store in desiccator. |

| 4-Nitrobenzylamine | 152.15 | 1.1 | Nucleophile | Slight excess drives completion.[1] |

| Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | Base | Scavenges HCl; prevents salt formation.[1] |

| n-Butanol (or Ethanol) | 74.12 | Solvent | Reaction Medium | High BP allows thermal activation.[1] |

Method A: Thermal Reflux (Standard Benchtop)

Best for gram-scale synthesis where reaction monitoring is manual.[1]

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Charging: Add 2-Chloropyrimidine (1.15 g, 10 mmol) and n-Butanol (20 mL). Stir until dissolved.

-

Addition: Add DIPEA (2.1 mL, 12 mmol) followed by 4-Nitrobenzylamine (1.67 g, 11 mmol).

-

Note: The solution may turn slight yellow immediately due to the amine.

-

-

Reaction: Heat the mixture to reflux (approx. 118°C for n-BuOH) for 4–6 hours .

-

Quench: Cool the mixture to room temperature (RT). The product may begin to crystallize.[4][5]

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a pale yellow solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (

mL) to remove DIPEA salts, followed by cold hexanes ( -

Drying: Dry under vacuum at 45°C overnight.

Method B: Microwave Assisted (High Throughput)

Best for library generation or rapid kinetics.[1]

-